

# Application Notes and Protocols: Quantifying HBV DNA Replication Inhibition by Ruzotolimod

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## Compound of Interest

Compound Name: *Ruzotolimod*

Cat. No.: *B10860318*

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## Introduction

**Ruzotolimod** (RG7854) is an orally administered, small-molecule Toll-like receptor 7 (TLR7) agonist under investigation for the treatment of chronic hepatitis B (CHB). As a prodrug, **Ruzotolimod** is designed for selective activation in the liver, aiming to stimulate the host's innate and adaptive immune responses to control and potentially clear the hepatitis B virus (HBV). The primary mechanism of action involves the activation of TLR7, which leads to the production of interferons and other cytokines that play a crucial role in antiviral defense. These application notes provide a summary of the available quantitative data on the effect of **Ruzotolimod** on HBV replication and detailed protocols for quantifying HBV DNA.

## Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of **Ruzotolimod** in inhibiting HBV replication.

## Preclinical Data: Woodchuck Model of Chronic Hepatitis B

A study in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV, demonstrated a dose-dependent antiviral response to **Ruzotolimod** treatment.

Treatment Group	Dose	Duration	Outcome	Citation
Ruzotolimod Monotreatment	30 mg/kg, increased to 120 mg/kg	24 weeks	Suppressed viral replication, led to loss of viral antigens, and induced seroconversion in responder animals.[1]	[1]
Ruzotolimod Monotreatment	60 mg/kg	24 weeks	Suppressed viral replication, led to loss of viral antigens, and induced seroconversion in responder animals.[1]	[1]
Ruzotolimod + Entecavir	120 mg/kg Ruzotolimod	14 weeks	Suppressed viral replication, led to loss of viral antigens, and induced seroconversion in responder animals.[1]	[1]

## Preclinical Data: AAV-HBV Mouse Model

In an adeno-associated virus (AAV)-HBV mouse model, **Ruzotolimod** in combination with another therapeutic agent showed significant antiviral activity.

Treatment Group	Dose	Duration	Outcome	Citation
Ruzotolimod + RO-7049389	100 mg/kg Ruzotolimod	Not Specified	Achieved sustained viral load suppression and reduced HBsAg levels to the lower limit of quantification in some animals.	[2]

## Clinical Data: Phase II PIRANGA Study in Chronic Hepatitis B Patients

The PIRANGA study was an open-label Phase II trial that evaluated **Ruzotolimod** in combination with the RNA interference (RNAi) therapeutic, xalnesiran, in adult patients with chronic hepatitis B who were already receiving stable nucleoside or nucleotide analogue (NA) therapy and had suppressed HBV DNA levels (HBV DNA < 20 IU/mL). The primary efficacy endpoint was the proportion of patients achieving a decrease in HBsAg to below 0.05 IU/mL at 24 weeks after the end of treatment.[3][4]

Treatment Group	N	Primary Efficacy Endpoint Met (%)	HBsAg Seroconversion at 24 Weeks Post-EOT (%)	Citation
Xalnesiran 200 mg + Ruzotolimod 150 mg	34	12	3	<a href="#">[3]</a> <a href="#">[4]</a>
Xalnesiran 100 mg alone	30	7	3	<a href="#">[3]</a> <a href="#">[4]</a>
Xalnesiran 200 mg alone	30	3	Not Reported	<a href="#">[3]</a> <a href="#">[4]</a>
Xalnesiran 200 mg + Pegylated interferon alfa-2a 180 µg	30	23	20	<a href="#">[3]</a> <a href="#">[4]</a>
Nucleoside or nucleotide analogue (NA) alone	36	0	0	<a href="#">[3]</a> <a href="#">[4]</a>

EOT: End of Treatment

## Experimental Protocols

### Quantification of HBV DNA in Serum/Plasma by Real-Time PCR

This protocol provides a general methodology for the quantification of HBV DNA from patient serum or plasma, a critical step in assessing the efficacy of antiviral agents like **Ruzotolimod**.

#### 1. HBV DNA Extraction from Serum/Plasma

Objective: To isolate high-quality HBV DNA from serum or plasma samples for downstream quantification by real-time PCR. Several methods can be employed, including organic

extraction, inorganic precipitation, and commercial kits.<sup>[5][6][7][8]</sup> A common approach using a commercial kit is outlined below.

#### Materials:

- Patient serum or plasma
- QIAamp DNA Mini Kit (or equivalent)
- Microcentrifuge
- Pipettes and sterile, nuclease-free tips
- Ethanol (96-100%)
- Nuclease-free water

#### Procedure:

- Pipette 20  $\mu$ L of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
- Add 200  $\mu$ L of serum or plasma to the microcentrifuge tube.
- Add 200  $\mu$ L of Buffer AL to the sample. Mix by pulse-vortexing for 15 seconds.
- Incubate at 56°C for 10 minutes.
- Briefly centrifuge the tube to remove drops from the inside of the lid.
- Add 200  $\mu$ L of ethanol (96-100%) to the sample and mix again by pulse-vortexing for 15 seconds.
- Carefully apply the mixture to the QIAamp Mini spin column (in a 2 mL collection tube) without wetting the rim.
- Centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 mL collection tube and discard the tube containing the filtrate.
- Carefully open the spin column and add 500  $\mu$ L of Buffer AW1 without wetting the rim.

- Centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 mL collection tube and discard the tube containing the filtrate.
- Carefully open the spin column and add 500 µL of Buffer AW2 without wetting the rim.
- Centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
- Place the spin column in a new 1.5 mL microcentrifuge tube.
- Add 200 µL of Buffer AE or nuclease-free water. Incubate at room temperature for 1 minute, and then centrifuge at 6000 x g (8000 rpm) for 1 minute to elute the DNA.

## 2. Real-Time PCR for HBV DNA Quantification

Objective: To amplify and quantify the amount of HBV DNA present in the extracted sample.

Materials:

- Extracted HBV DNA
- Real-time PCR instrument
- HBV-specific primers and probe (e.g., targeting the highly conserved S gene region)
- TaqMan Universal PCR Master Mix (or equivalent)
- Nuclease-free water
- HBV DNA standards of known concentrations (for standard curve generation)
- Optical-grade PCR plates and seals

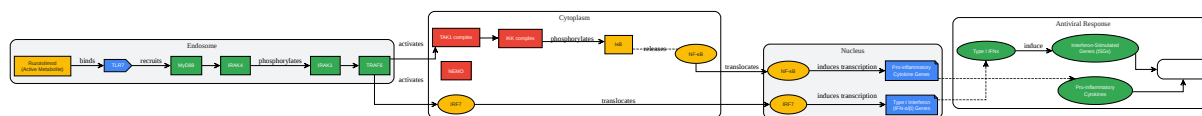
Procedure:

- Reaction Setup:
  - Prepare a master mix containing the PCR master mix, forward primer, reverse primer, probe, and nuclease-free water. The volumes will depend on the specific reagents and instrument used.

- Dispense the master mix into the wells of a PCR plate.
- Add a specific volume of the extracted DNA sample to each well.
- Include a series of HBV DNA standards of known concentrations (e.g.,  $10^2$  to  $10^8$  IU/mL) to generate a standard curve.
- Include no-template controls (NTCs) containing nuclease-free water instead of DNA to check for contamination.
- Real-Time PCR Cycling:
  - Seal the PCR plate and place it in the real-time PCR instrument.
  - Set up the thermal cycling protocol. A typical protocol includes:
    - An initial denaturation step (e.g., 95°C for 10 minutes).
    - 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
- Data Analysis:
  - The real-time PCR instrument will monitor the fluorescence signal at each cycle.
  - A standard curve is generated by plotting the cycle threshold (Ct) values of the standards against the logarithm of their concentrations.
  - The concentration of HBV DNA in the unknown samples is then interpolated from the standard curve based on their Ct values.
  - Results are typically reported in International Units per milliliter (IU/mL).<sup>[9][10][11][12]</sup>

## Visualizations

### Ruzotolimod-Induced TLR7 Signaling Pathway

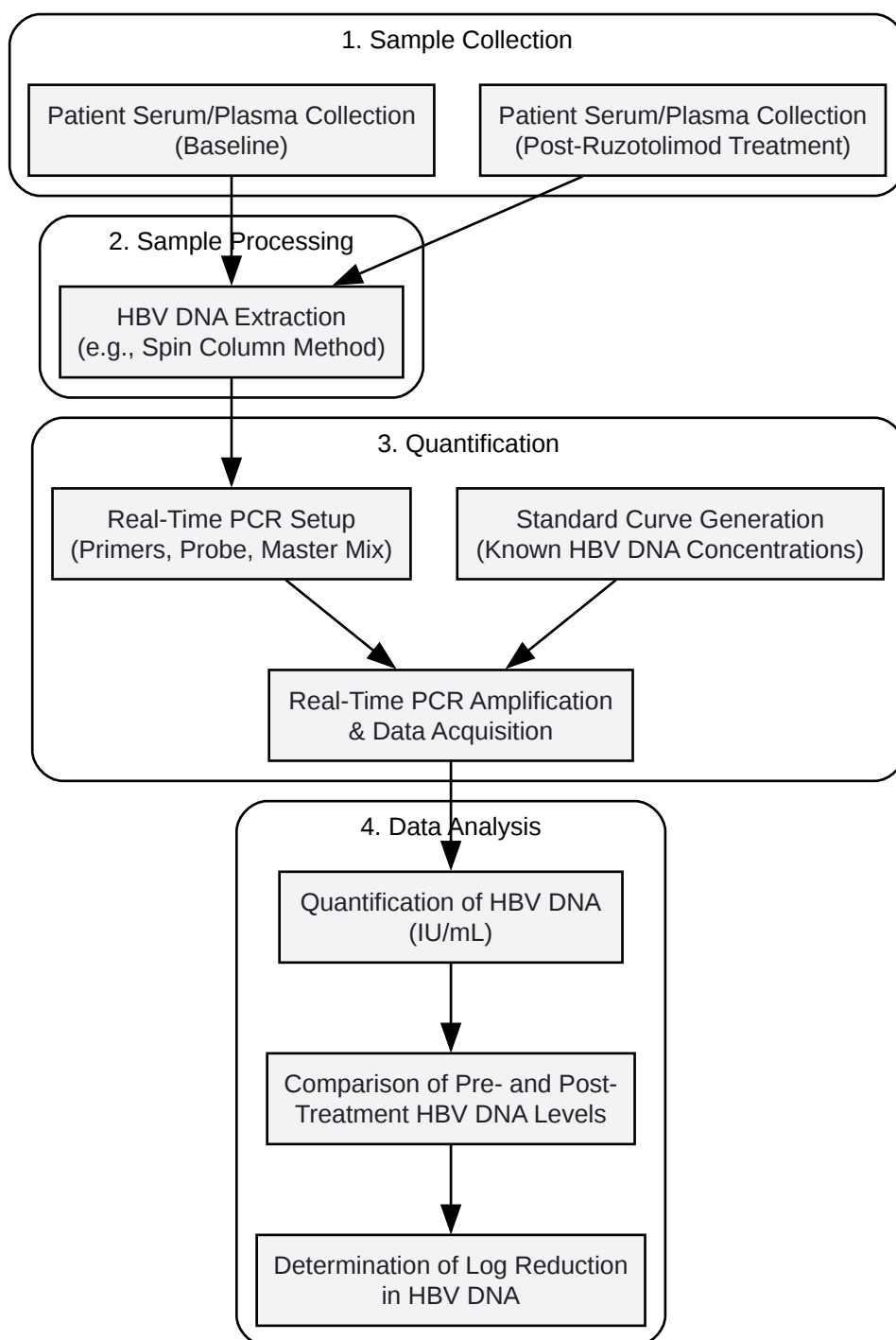


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Caption: **Ruzotolimod**-induced TLR7 signaling pathway leading to HBV inhibition.

## Experimental Workflow for Quantifying HBV DNA Inhibition





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